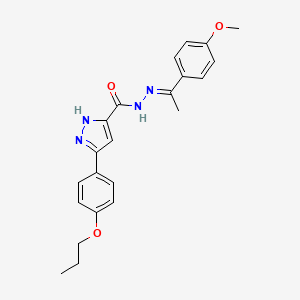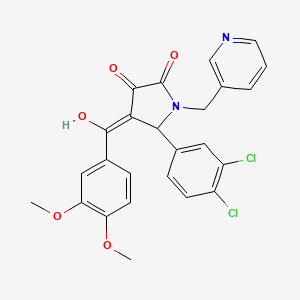
N'-(1-(4-Methoxyphenyl)ethylidene)-5-(4-propoxyphenyl)-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1-(4-Methoxyphenyl)ethylidene)-5-(4-propoxyphenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with methoxyphenyl and propoxyphenyl groups, making it an interesting subject for studies in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Methoxyphenyl)ethylidene)-5-(4-propoxyphenyl)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 4-methoxyacetophenone with 4-propoxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-(1-(4-Methoxyphenyl)ethylidene)-5-(4-propoxyphenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or bromo derivatives.
Aplicaciones Científicas De Investigación
N’-(1-(4-Methoxyphenyl)ethylidene)-5-(4-propoxyphenyl)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of N’-(1-(4-Methoxyphenyl)ethylidene)-5-(4-propoxyphenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(1-(4-Methoxyphenyl)ethylidene)-5-(4-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide
- N’-(1-(4-Methoxyphenyl)ethylidene)-5-(4-butoxyphenyl)-1H-pyrazole-3-carbohydrazide
Uniqueness
N’-(1-(4-Methoxyphenyl)ethylidene)-5-(4-propoxyphenyl)-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
634894-58-9 |
|---|---|
Fórmula molecular |
C22H24N4O3 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O3/c1-4-13-29-19-11-7-17(8-12-19)20-14-21(25-24-20)22(27)26-23-15(2)16-5-9-18(28-3)10-6-16/h5-12,14H,4,13H2,1-3H3,(H,24,25)(H,26,27)/b23-15+ |
Clave InChI |
DRQWQIZAORUFTL-HZHRSRAPSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12018152.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12018165.png)



![5-(3-Isopropoxyphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12018173.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide](/img/structure/B12018206.png)
![[2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12018212.png)
![(5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12018218.png)




